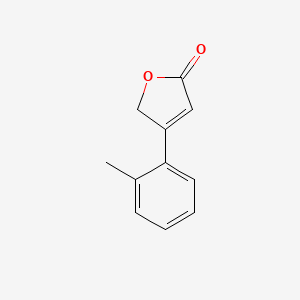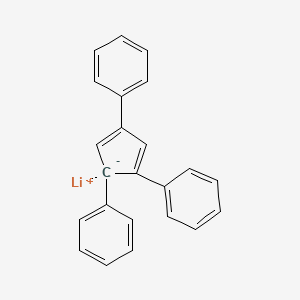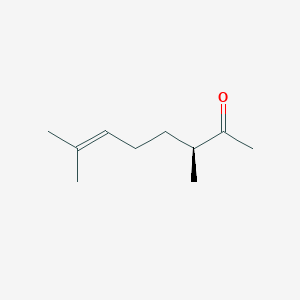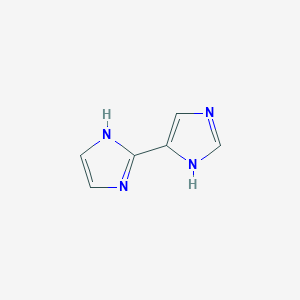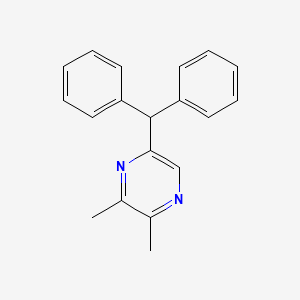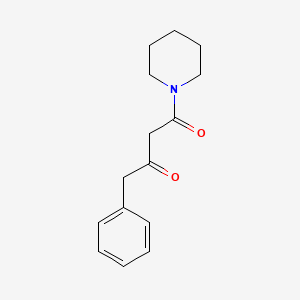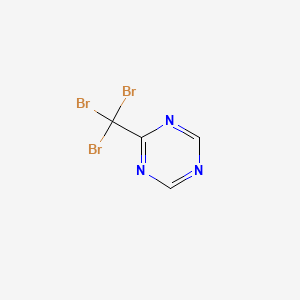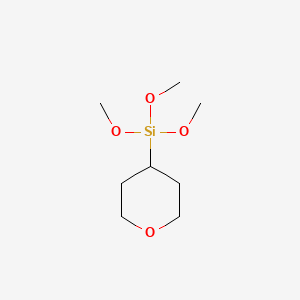![molecular formula C18H18NO3P B15162936 [(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid CAS No. 183962-54-1](/img/structure/B15162936.png)
[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid is a compound that belongs to the class of phosphonic acids. Phosphonic acids are characterized by the presence of a phosphonic acid group (–PO(OH)₂) attached to a carbon atom. This particular compound features a benzylamino group and a naphthalen-1-yl group attached to the same carbon atom, making it a unique and interesting molecule for various applications in chemistry and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid typically involves the reaction of benzylamine with naphthaldehyde to form an imine intermediate. This intermediate is then reacted with a phosphonic acid derivative, such as diethyl phosphite, under acidic conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the imine group back to an amine.
Substitution: The benzylamino and naphthalen-1-yl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation may yield phosphonic acid derivatives with different functional groups, while substitution reactions can lead to a wide range of new compounds with varying properties.
Applications De Recherche Scientifique
[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving phosphonic acids.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid can be compared with other similar compounds, such as:
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone derivatives
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of benzylamino and naphthalen-1-yl groups in this compound sets it apart, providing distinct chemical and biological properties that make it valuable for various applications.
Propriétés
Numéro CAS |
183962-54-1 |
|---|---|
Formule moléculaire |
C18H18NO3P |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
[(benzylamino)-naphthalen-1-ylmethyl]phosphonic acid |
InChI |
InChI=1S/C18H18NO3P/c20-23(21,22)18(19-13-14-7-2-1-3-8-14)17-12-6-10-15-9-4-5-11-16(15)17/h1-12,18-19H,13H2,(H2,20,21,22) |
Clé InChI |
TUWDVNPXMPBNDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(C2=CC=CC3=CC=CC=C32)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide](/img/structure/B15162864.png)
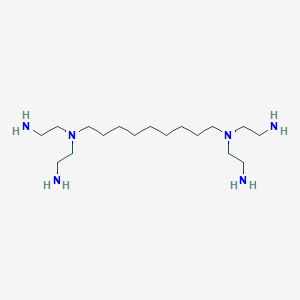
![N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B15162877.png)

